molecular formula C7H2Cl6O B14388341 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one CAS No. 89642-41-1

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one

Cat. No.: B14388341
CAS No.: 89642-41-1
M. Wt: 314.8 g/mol
InChI Key: XDKRIDXESLVVIW-UHFFFAOYSA-N
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Description

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one is a polychlorinated bicyclic compound with significant interest in various scientific fields. This compound is known for its unique structure and chemical properties, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one typically involves the chlorination of norbornene derivatives. One common method includes the Diels-Alder reaction followed by chlorination. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one is unique due to its specific chlorination pattern and bicyclic structure.

Properties

CAS No.

89642-41-1

Molecular Formula

C7H2Cl6O

Molecular Weight

314.8 g/mol

IUPAC Name

1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C7H2Cl6O/c8-3-4(9)6(11)2(14)1-5(3,10)7(6,12)13/h1H2

InChI Key

XDKRIDXESLVVIW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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